An In-depth Technical Guide to the Chemical Properties of 1-methylpiperidine-4-carboxylic acid hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-methylpiperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated tertiary amine and a carboxylic acid function on a piperidine ring, makes it a key intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information.
Chemical and Physical Properties
The chemical and physical properties of 1-methylpiperidine-4-carboxylic acid hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 225-228 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar protic solvents like alcohols. | [2] |
| pKa | Estimated pKa of the carboxylic acid is ~2-4, and the piperidinium ion is ~10-11. (Predicted values based on similar structures). | |
| Stability | Stable under normal laboratory conditions. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the carboxylic acid proton (a broad singlet). The exact chemical shifts would be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations of the piperidine ring and methyl group, and a strong absorption for the C=O stretch of the carbonyl group.
Experimental Protocols
Synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride via Eschweiler-Clarke Reaction
This protocol details the synthesis of 1-methylpiperidine-4-carboxylic acid from isonipecotic acid (piperidine-4-carboxylic acid) through a reductive methylation reaction, followed by conversion to its hydrochloride salt.[3][4][5][6]
Materials:
-
Isonipecotic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Concentrated Hydrochloric Acid
-
Acetonitrile
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid in deionized water.
-
Reductive Methylation: To the stirred solution, add formic acid followed by the dropwise addition of formaldehyde solution.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[7]
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the excess formic acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8.
-
Isolation of the Free Base (Optional): The free base, 1-methylpiperidine-4-carboxylic acid, can be isolated at this stage by concentrating the solution under reduced pressure and purifying by crystallization or chromatography.
-
Formation of the Hydrochloride Salt: To the aqueous solution of the free base, add concentrated hydrochloric acid dropwise until the pH is acidic (~1-2).
-
Crystallization and Isolation: Concentrate the acidic solution by heating to reduce the volume. Add acetonitrile to induce crystallization.[7] Cool the mixture in an ice bath to maximize crystal formation.
-
Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold acetonitrile and dry them under vacuum to obtain 1-methylpiperidine-4-carboxylic acid hydrochloride.
Safety and Handling
1-methylpiperidine-4-carboxylic acid hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Mandatory Visualizations
Below are diagrams illustrating the key experimental workflow for the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride.
References
- 1. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
